molecular formula C30H23N5O4S B11604802 (2Z)-6-benzyl-2-{[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione

(2Z)-6-benzyl-2-{[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione

Cat. No.: B11604802
M. Wt: 549.6 g/mol
InChI Key: HLNIUANDFNISGM-ONUIUJJFSA-N
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Description

(2Z)-6-Benzyl-2-{[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2H,3H,7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-3,7-dione is a complex organic compound that belongs to the class of thiazolotriazine derivatives This compound is notable for its unique structure, which combines a thiazole ring with a triazine ring, and is further substituted with benzyl, dimethoxyphenyl, and pyrazolyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-6-benzyl-2-{[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2H,3H,7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-3,7-dione typically involves multi-step organic reactions One common synthetic route includes the condensation of 3,4-dimethoxybenzaldehyde with 1-phenyl-1H-pyrazol-4-amine to form an intermediate Schiff base This intermediate is then cyclized with thiosemicarbazide under acidic conditions to yield the thiazolotriazine core structure

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(2Z)-6-Benzyl-2-{[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2H,3H,7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-3,7-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or pyrazolyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Benzyl chloride in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzyl or pyrazolyl derivatives.

Scientific Research Applications

(2Z)-6-Benzyl-2-{[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2H,3H,7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-3,7-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (2Z)-6-benzyl-2-{[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2H,3H,7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-3,7-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby exerting anticancer effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2Z)-6-Benzyl-2-{[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2H,3H,7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-3,7-dione is unique due to its combination of a thiazole ring with a triazine ring and the presence of multiple functional groups

Properties

Molecular Formula

C30H23N5O4S

Molecular Weight

549.6 g/mol

IUPAC Name

(2Z)-6-benzyl-2-[[3-(3,4-dimethoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione

InChI

InChI=1S/C30H23N5O4S/c1-38-24-14-13-20(16-25(24)39-2)27-21(18-34(33-27)22-11-7-4-8-12-22)17-26-29(37)35-30(40-26)31-28(36)23(32-35)15-19-9-5-3-6-10-19/h3-14,16-18H,15H2,1-2H3/b26-17-

InChI Key

HLNIUANDFNISGM-ONUIUJJFSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N4C(=NC(=O)C(=N4)CC5=CC=CC=C5)S3)C6=CC=CC=C6)OC

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN(C=C2C=C3C(=O)N4C(=NC(=O)C(=N4)CC5=CC=CC=C5)S3)C6=CC=CC=C6)OC

Origin of Product

United States

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